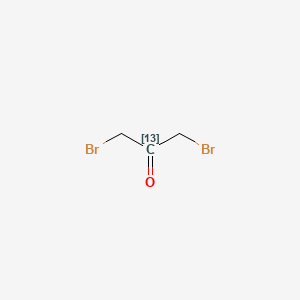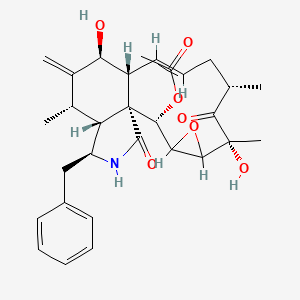
16-O-Acetyldarutigenol
Overview
Description
16-O-Acetyldarutigenol (compound 4) is an ent-pimarane diterpenoid compound . It is isolated from the ethanol extract of Siegesbeckia orientalis .
Molecular Structure Analysis
The molecular formula of this compound is C22H36O4 . Its molecular weight is 364.52 . The detailed molecular structure is not available in the retrieved information.Physical and Chemical Properties Analysis
The molecular weight of this compound is 364.52 . Its molecular formula is C22H36O4 . Other physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Histone Acetylation and Chromatin Structure : Acetylation, such as that on histone H4 at lysine 16 (H4-K16Ac), is a significant post-translational modification affecting chromatin structure and protein interactions. It inhibits the formation of compact chromatin fibers and affects interactions between non-histone proteins and chromatin (Shogren-Knaak et al., 2006).
Role in Gene Reactivation : Histone deacetylation inhibitors, used in conjunction with DNA methyltransferase inhibitors, can reactivate genes silenced by epigenetic modifications. This has implications for therapies targeting cancer cells (Egger et al., 2007).
ent-Pimarane Diterpenoids : A study identified various ent-pimarane diterpenoids, including 16-O-Acetyldarutigenol, from the plant Siegesbeckia orientalis. This suggests a potential for exploring natural products and their derivatives in pharmacological applications (Wang et al., 2009).
Epigenetic Modifications in Cancer : The modification of histones, such as through acetylation, is crucial in epigenetics, impacting gene expression and having implications in cancer therapy (Jost & Galm, 2007).
Histone Modifications and Cellular Processes : Histone H4 lysine 16 acetylation is involved in various cellular processes, indicating the importance of specific acetylation marks in cellular regulation (Shia et al., 2006).
Histone Acetylation and Cellular Lifespan : Research has shown that specific histone modifications, like H4 lysine 16 acetylation, play a role in regulating the cellular lifespan, suggesting a connection between epigenetic modifications and aging (Dang et al., 2009).
Safety and Hazards
The safety data sheet for 16-O-Acetyldarutigenol suggests that it is not flammable or combustible . In case of accidental release, it is recommended to pick up and arrange disposal without creating dust . For safe storage, it is recommended to keep the container tightly closed in a dry and well-ventilated place . The recommended storage temperature is 28°C .
Mechanism of Action
Target of Action
16-O-Acetyldarutigenol is an ent-pimarane diterpenoid compound The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
It is known that the compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be an ent-pimarane diterpenoid compound
Dosage Effects in Animal Models
There is currently no available information on how the effects of 16-O-Acetyldarutigenol vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQYJHPSJRFCLW-MGNVCTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101313 | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188282-01-0 | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


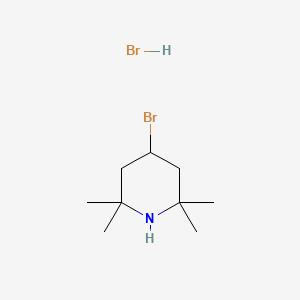

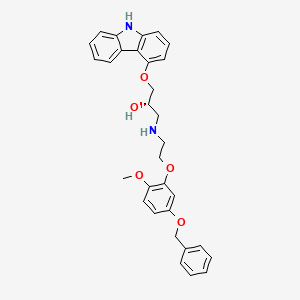
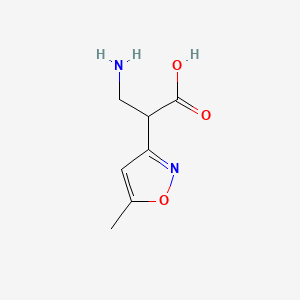
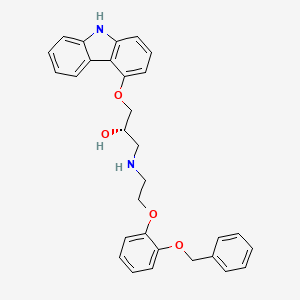

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

